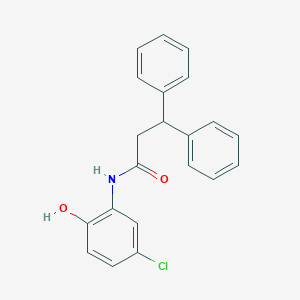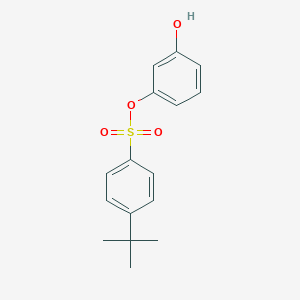
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate, also known as HPTS, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it an excellent tool for studying various biochemical and physiological processes.
Scientific Research Applications
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is widely used as a fluorescent probe for studying various biochemical and physiological processes. It has been used to study the pH of intracellular compartments, calcium signaling, and protein-protein interactions. This compound is also used in flow cytometry to measure cell viability and apoptosis.
Mechanism of Action
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate works by emitting fluorescence when it is excited by light of a specific wavelength. The fluorescence emission occurs due to the formation of an excited-state complex between this compound and water molecules. The fluorescence intensity of this compound is pH-dependent, which makes it an excellent tool for measuring intracellular pH.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is widely used in scientific research.
Advantages and Limitations for Lab Experiments
The major advantage of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is its pH sensitivity, which makes it an excellent tool for studying intracellular pH. It is also non-toxic and can be used in live-cell imaging. However, this compound has some limitations, such as its relatively low quantum yield and its sensitivity to photobleaching.
Future Directions
There are several future directions for 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate research. One direction is to develop new derivatives of this compound that have improved photophysical properties. Another direction is to use this compound in combination with other fluorescent probes to study complex biological systems. Additionally, this compound can be used in combination with other imaging techniques such as electron microscopy to study subcellular structures.
Synthesis Methods
The synthesis of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate involves the reaction between 3-hydroxyphenol and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder, which can be purified by recrystallization.
properties
Molecular Formula |
C16H18O4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3-hydroxyphenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-16(2,3)12-7-9-15(10-8-12)21(18,19)20-14-6-4-5-13(17)11-14/h4-11,17H,1-3H3 |
InChI Key |
DXRJWPWSTVMSGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




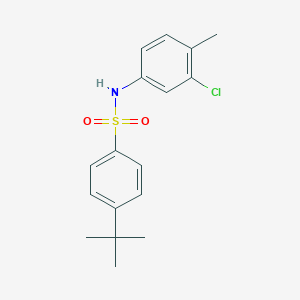
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B309592.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309595.png)
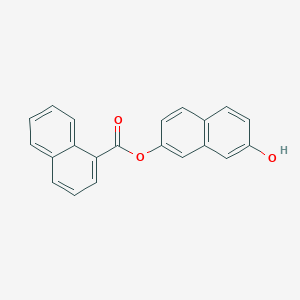
![2-methyl-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B309602.png)

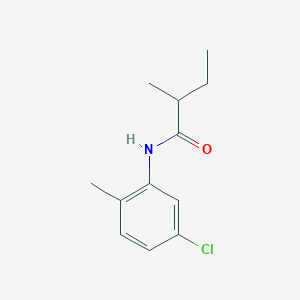
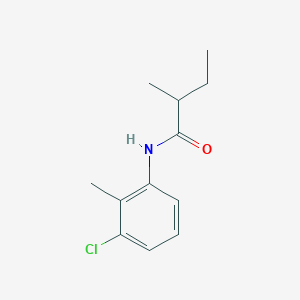
![N-[3-(methylsulfanyl)phenyl]-4-phenylbutanamide](/img/structure/B309606.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenylbutanamide](/img/structure/B309607.png)
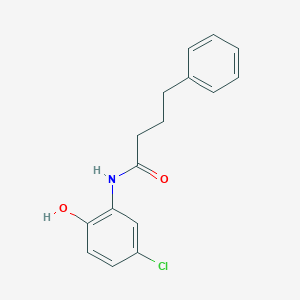
![N-[3-(methylsulfanyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B309609.png)
